molecular formula C14H21Cl2NO B1424577 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride CAS No. 1220032-85-8

3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride

Cat. No. B1424577
CAS RN: 1220032-85-8
M. Wt: 290.2 g/mol
InChI Key: FJKMIHHGVUKTKO-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO . It is offered by several suppliers including Benchchem and Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 290.229 Da and the monoisotopic mass is 289.100006 Da .

Scientific Research Applications

Metabolic Activity in Obesity

Studies have demonstrated that certain piperidine derivatives can influence metabolic activities, such as reducing food intake and weight gain in obese rats, by increasing free fatty acid concentrations. These effects highlight the compound's potential in researching obesity treatments and metabolic syndrome interventions (Massicot, Steiner, & Godfroid, 1985).

Antimicrobial Activities

Piperidine derivatives have been synthesized and tested for antimicrobial activities against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans. These compounds exhibit moderate antimicrobial effects, suggesting their potential as leads for developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Crystal and Molecular Structure Analysis

The structural characterization of piperidine derivatives provides essential insights into their physicochemical properties and potential applications in material science. For example, studies have detailed the crystal and molecular structures of various piperidine compounds, offering a foundation for further research on their application in drug design and materials engineering (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Energy Expenditure Activation

Research on piperidine derivatives unrelated to amphetamine has shown potential for increasing energy expenditure by enhancing resting oxygen consumption and mitochondrial oxygen consumption. This mechanism can be explored further for developing treatments targeting metabolic diseases and obesity (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is likely to continue.

properties

IUPAC Name

3-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10(2)13-8-11(15)5-6-14(13)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKMIHHGVUKTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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